(+/-)-1,2-丙烯-d6 氧化物

描述

Propylene oxide is a critical intermediate in the chemical industry, used in the production of various polymers and chemicals. The study of its deuterated form, "(+/-)-1,2-Propylene-d6 Oxide," allows for a deeper understanding of its reactivity and properties through isotopic labeling, which is beneficial for both synthetic and mechanistic chemical research.

Synthesis Analysis

The synthesis of deuterated propylene compounds, including propylene-d6, involves several steps, starting from the hydrolysis of magnesium carbide with deuterium oxide to produce propyne-d4, followed by various reactions to finally obtain propylene-d6. This synthesis facilitates the study of isotactic polymers through infrared spectroscopic analysis (Murahashi, Nozakura, & Yasufuku, 1964).

Molecular Structure Analysis

Conformational stability and molecular structure are crucial for understanding the behavior of propylene oxide and its interactions. Studies on propylene oxide-water adducts reveal distinct conformations that significantly influence their chemical reactivity and physical properties, highlighting the importance of molecular structure in chemical interactions (Su, Wen, & Xu, 2006).

Chemical Reactions and Properties

Propylene oxide undergoes various chemical reactions, including those with excited oxygen atoms leading to a mixture of oxides, aldehydes, and alcohols. These reactions are essential for understanding the reactivity of propylene oxide in different chemical environments (Kajimoto, Yamasaki, & Fueno, 1979).

Physical Properties Analysis

The physical properties of propylene oxide derivatives, including their conformational characteristics and dipole moments, are studied through molecular orbital calculations and spectroscopy. These analyses provide insights into the behavior of propylene oxide in various phases and conditions (Sasanuma, 1995).

Chemical Properties Analysis

The chemical properties of propylene oxide, such as its ability to form polymers with carbon dioxide and its reactivity towards different catalysts, are critical for its application in producing environmentally friendly polymers and chemicals. Studies on catalyst ratios and reaction conditions shed light on optimizing propylene oxide's reactivity for specific applications (Eberhardt, Allmendinger, & Rieger, 2003).

科学研究应用

催化剂开发和新化学

(+/-)-1,2-丙烯-d6 氧化物在催化剂开发领域发挥着重要作用,尤其是在丙烷脱氢 (PDH) 等工艺中。该工艺对于直接生产丙烯至关重要,丙烯是各种石化产品的基本组成部分。最近的进展集中在丙烷的有效吸附/活化和随后在多相催化剂表面上丙烯的解吸。这些开发旨在通过了解金属和金属氧化物上 PDH 的活性位点、反应途径和失活机制来解决科学挑战。最终目标是有效催化剂设计,以最小化反应障碍并控制丙烯的选择性 (陈等人,2021).

丙烯环氧化

丙烯环氧化形成环氧丙烷 (PO) 是 (+/-)-1,2-丙烯-d6 氧化物相关的另一个关键领域。环氧丙烷是一种有价值的化工产品,用于合成许多产品。寻找一种“绿色”的 PO 生产工艺已导致该领域的重大努力。例如,负载有氧和氢或水的金催化剂已显示出对丙烯氧化的有希望的活性和选择性。使用密度泛函理论 (DFT) 的理论研究提供了对转化网络和竞争反应途径的见解,挑战了先前的假设,并突出了表面氢过氧物种在基于金的催化剂上丙烯环氧化高选择性中的作用 (莫斯卡列娃,2016).

改善燃料特性

1,2-丙烯氧化物也因其改善燃料特性的潜力而受到研究。研究探索了 PO 添加剂对预混燃烧器稳定富燃料火焰中物种池的影响。将 PO 添加到燃料混合物中已显示出新鲜混合物的较高反应性和减少了对 PAH 形成至关重要的中间体的峰摩尔分数。这归因于用含氧添加剂部分替代“烟灰”燃料以及 PO 添加引起的火焰自由基池的变化。工作中考虑的详细动力学机制导致了对这种燃烧过程中化学行为的更好理解和预测 (德米特里耶夫等人,2022).

聚合和材料科学

环氧丙烯聚合以制造聚氨酯弹性体等材料是另一个重要的应用。双金属氰化物 (DMC) 催化剂已用于此目的,允许在聚醚多元醇中控制催化活性、引发时间和不饱和度。DMC 催化聚合的活性位点既具有阳离子特征,又具有配位特征,从而产生具有构型序列和头尾区域序列随机分布的材料。这项研究对于开发具有特定机械性能和在各个行业中应用的材料至关重要 (金等人,2003).

安全和危害

属性

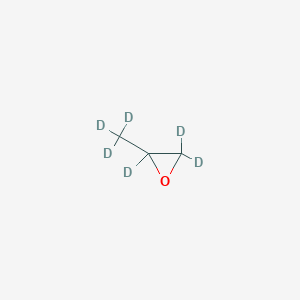

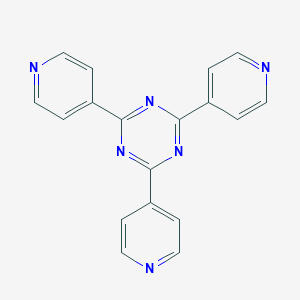

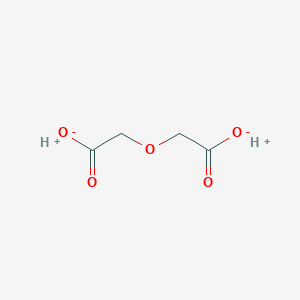

IUPAC Name |

2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583741 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-1,2-Propylene-d6 Oxide | |

CAS RN |

202468-69-7 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene oxide-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)